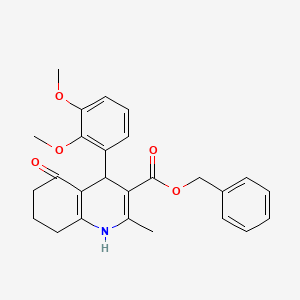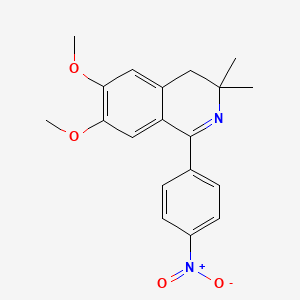![molecular formula C17H26N2O2 B4969802 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4969802.png)
3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as A-967079 and belongs to the class of benzamides.
科学研究应用
3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been extensively studied for its potential applications in various fields. One of the major areas of interest is pain management. A-967079 has been shown to selectively block the Nav1.7 sodium channel, which is involved in the transmission of pain signals. This makes it a potential candidate for the development of new analgesic drugs.
In addition to pain management, A-967079 has also been studied for its potential applications in the treatment of epilepsy, anxiety, and depression. The compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release and synaptic transmission.
作用机制
The mechanism of action of 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves the selective inhibition of the Nav1.7 sodium channel. This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. A-967079 binds to the channel and prevents the influx of sodium ions, thereby reducing the excitability of the neuron and blocking the transmission of pain signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its selective inhibition of the Nav1.7 sodium channel. By blocking the transmission of pain signals, A-967079 has been shown to reduce pain sensitivity in animal models. The compound has also been shown to modulate the activity of GABA receptors, which may have implications for the treatment of anxiety and depression.
实验室实验的优点和局限性
One of the major advantages of 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide is its selectivity for the Nav1.7 sodium channel. This makes it a valuable tool for studying the role of this channel in pain transmission. However, the compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experimental settings. Additionally, the compound has a relatively short half-life, which may limit its effectiveness in some applications.
未来方向
There are several future directions for the study of 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide. One area of interest is the development of new analgesic drugs based on the compound. Researchers are also exploring the potential applications of A-967079 in the treatment of epilepsy, anxiety, and depression. Additionally, there is ongoing research into the structure-activity relationship of benzamides, which may lead to the development of new compounds with improved properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its selective inhibition of the Nav1.7 sodium channel, which makes it a potential candidate for the development of new analgesic drugs. Additionally, A-967079 has been shown to modulate the activity of GABA receptors, which may have implications for the treatment of anxiety and depression. While the compound has some limitations, there are several future directions for the study of this compound, including the development of new drugs and the exploration of its potential applications in other fields.
合成方法
The synthesis of 3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves the reaction of 3-isopropoxybenzoic acid with thionyl chloride to form 3-isopropoxybenzoyl chloride. The resulting compound is then reacted with 2-(1-piperidinyl)ethanol in the presence of a base to form this compound. The synthesis method is efficient and yields a high purity product.
属性
IUPAC Name |
N-(2-piperidin-1-ylethyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)21-16-8-6-7-15(13-16)17(20)18-9-12-19-10-4-3-5-11-19/h6-8,13-14H,3-5,9-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEKHLXRSISLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4969728.png)
![2-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4969731.png)
![methyl 4-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}benzoate](/img/structure/B4969740.png)


![N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4969759.png)


![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)
![6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid](/img/structure/B4969776.png)
![methyl 4-chloro-3-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4969787.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4969796.png)

![4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4969807.png)